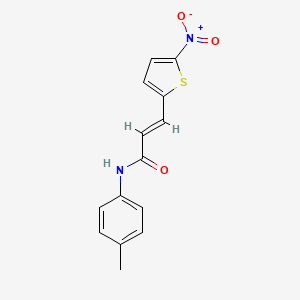

(E)-3-(5-nitrothiophen-2-yl)-N-(p-tolyl)acrylamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(E)-3-(5-nitrothiophen-2-yl)-N-(p-tolyl)acrylamide, also known as NTB, is a chemical compound that has been widely studied for its potential applications in scientific research. NTB is a member of the acrylamide family of compounds, which are commonly used in various fields such as medicine, agriculture, and industry.

科学的研究の応用

Polymer Science and Material Applications

Acrylamide derivatives, including "(E)-3-(5-nitrothiophen-2-yl)-N-(p-tolyl)acrylamide", are utilized in the synthesis of molecularly imprinted polymers (MIPs) and polyacrylamide gels, which have applications in selective binding and sensing of specific molecules. For instance, acrylamide-based MIPs have been developed for the selective extraction and analysis of organophosphate insecticides in olive oil, demonstrating the potential of acrylamide derivatives in creating highly selective and efficient extraction materials (Bakas et al., 2014). Furthermore, polyacrylamide gels containing novel mixed disulfide compounds have been synthesized for detecting enzymes that catalyze thiol-producing reactions, showcasing the versatility of acrylamide derivatives in bioanalytical applications (Harris & Wilson, 1983).

Organic Synthesis and Mechanistic Studies

In organic chemistry, acrylamide derivatives are key intermediates in asymmetric 1,3-dipolar cycloadditions, providing a route to stereochemically complex structures. The use of chiral acrylamides, including compounds similar to "(E)-3-(5-nitrothiophen-2-yl)-N-(p-tolyl)acrylamide", can lead to high levels of stereocontrol in these reactions, which are valuable for the synthesis of biologically active compounds and natural products (Kissane & Maguire, 2010). Additionally, studies on the enzymic cis-trans isomerization of nitrothiophene and nitrobenzene derivatives provide insight into the reactivity and potential applications of nitrothiophene acrylamides in developing specific enzymatic reactions or as substrates in biocatalysis (Tatsumi, Koga, & Yoshimura, 1980).

Material Science and Engineering

The engineering of organic sensitizers for solar cell applications demonstrates another facet of acrylamide derivatives' utility. Novel organic sensitizers, incorporating acrylamide structures, have been synthesized for anchoring onto TiO2 films, exhibiting high conversion efficiencies. This highlights the potential of acrylamide derivatives in the development of efficient and sustainable energy materials (Kim et al., 2006).

特性

IUPAC Name |

(E)-N-(4-methylphenyl)-3-(5-nitrothiophen-2-yl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O3S/c1-10-2-4-11(5-3-10)15-13(17)8-6-12-7-9-14(20-12)16(18)19/h2-9H,1H3,(H,15,17)/b8-6+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAPXKRBBIRBYGN-SOFGYWHQSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)C=CC2=CC=C(S2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)NC(=O)/C=C/C2=CC=C(S2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-3-(5-nitrothiophen-2-yl)-N-(p-tolyl)acrylamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-((4-(tert-butyl)phenyl)sulfonyl)-8-chloro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2692514.png)

![4-[(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]benzoic acid](/img/no-structure.png)

![(2,4-dimethylphenyl)(1,1-dioxido-4-(4-(trifluoromethoxy)phenyl)-4H-benzo[b][1,4]thiazin-2-yl)methanone](/img/structure/B2692519.png)

![1-[(3-Methoxyphenyl)methyl]triazole](/img/structure/B2692522.png)

![1-(tert-butyl)-6-butyl-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2692524.png)

![6-[5-(1,3-Thiazole-4-carbonyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile](/img/structure/B2692527.png)

![2-({3-[(furan-2-yl)methyl]-6-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)-N-(2-hydroxyphenyl)acetamide](/img/structure/B2692529.png)